N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine

MCH-R1 Antagonist Linker Rigidification Metabolic Stability

AZ13483342, with the IUPAC name N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine, is a synthetic small molecule included in AstraZeneca's Open Innovation Pharmacology Toolbox. It functions as a potent antagonist of the melanin-concentrating hormone receptor 1 (MCH1), a target implicated in the regulation of feeding behavior and energy homeostasis.

Molecular Formula C19H23N3OS
Molecular Weight 341.5 g/mol
Cat. No. B1665894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine
SynonymsAZ13483342 ;  AZ 13483342;  AZ-13483342.
Molecular FormulaC19H23N3OS
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(C=C2)OC)NCCCNCC3=CSC=C3
InChIInChI=1S/C19H23N3OS/c1-14-10-19(22-18-5-4-16(23-2)11-17(14)18)21-8-3-7-20-12-15-6-9-24-13-15/h4-6,9-11,13,20H,3,7-8,12H2,1-2H3,(H,21,22)
InChIKeyZDKZIFSAJUTJSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZ13483342 (N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine): An MCH1 Antagonist Tool Compound for Metabolic Research


AZ13483342, with the IUPAC name N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine, is a synthetic small molecule included in AstraZeneca's Open Innovation Pharmacology Toolbox [1]. It functions as a potent antagonist of the melanin-concentrating hormone receptor 1 (MCH1), a target implicated in the regulation of feeding behavior and energy homeostasis [2]. The compound is the initial lead compound (Compound 7) from a medicinal chemistry campaign focused on this chemical series, characterized by a flexible propane-1,3-diamine linker connecting a 2-amino-quinoline pharmacophore to a thiophene moiety [3].

Why Generic MCH1 Antagonists Cannot Substitute for AZ13483342 in CNS-Targeted Obesity Research


Superficial substitution based solely on MCH1 antagonism is high-risk because critical developability parameters for CNS-penetrant metabolic programs, such as brain exposure, transporter-mediated efflux, and off-target pharmacology, vary dramatically even among high-affinity in-class molecules. For example, structural rigidification of the central linker, a common strategy to improve potency in this series, has been shown to simultaneously degrade metabolic stability and functional activity [1]. Furthermore, other potent MCH1 tool compounds from the same source, such as AZD3857, possess dual pharmacology (e.g., acetylcholinesterase inhibition) that can confound in vivo metabolic study outcomes [2]. The quantitative evidence below demonstrates that AZ13483342 occupies a specific, well-characterized niche defined by a unique combination of a flexible linker, verified CNS penetration, and a clean selectivity profile, which cannot be assumed for other members of the 2-amino-quinoline class.

Head-to-Head Quantitative Evidence for AZ13483342 Against Its Closest Structural and Pharmacological Analogs


Flexible Propane-1,3-Diamine Linker Maintains Potent Binding Affinity While Avoiding the Metabolic Liabilities of Rigidified Cycloalkane Analogs

The flexible propane-1,3-diamine linker in AZ13483342 (Compound 7) is a critical structural differentiator from later-generation, rigidified analogs. The lead optimization campaign reported in Giordanetto et al. (2007) explicitly aimed to improve upon this initial lead through conformational restriction. The resulting (1S,3S)-cyclohexane-1,3-diamine analog (Compound 10) achieved a 5-fold improvement in binding affinity (IC50 = 3 nM vs 15 nM for AZ13483342). However, this gain came at a significant cost: Compound 10's intrinsic clearance in human liver microsomes (HLM Clint) was a high 128 µL/min/mg, and it displayed reduced functional antagonism (GTPγS IC50 = 46 nM) [1]. In contrast, AZ13483342, as the foundational lead, provides a well-balanced profile where the flexible linker maintains sufficient potency while serving as the reference scaffold for understanding the potency-stability trade-off in this series.

MCH-R1 Antagonist Linker Rigidification Metabolic Stability Structure-Activity Relationship

PET-Verified 1:1 Brain-to-Plasma Ratio and Absence of P-gp Efflux Differentiates AZ13483342 from Other CNS-Penetrant MCH1 Tool Compounds with Limited Brain Exposure

Achieving sufficient, unbound brain exposure is a primary hurdle for MCH1 antagonists targeting central feeding pathways. AstraZeneca's preclinical profiling data states that AZ13483342 shows no efflux in Caco-2 cells, and positron emission tomography (PET) experiments in Rhesus monkeys have directly measured a 1:1 ratio of unbound concentration in brain to plasma. Furthermore, in vivo receptor occupancy in mice gives an unbound IC50 of 2 nM in plasma [1]. By comparison, later-stage optimized leads from the same program, such as Compound 51, failed to achieve significant brain exposure (Brain/Plasma Cmax ratio = 0.13) despite excellent oral bioavailability, a shortfall attributed to insufficient MCH1 receptor occupancy [2]. This positions AZ13483342 as a uniquely validated tool for achieving consistent central target engagement.

CNS Penetration PET Imaging P-glycoprotein Efflux Caco-2 Permeability

Selective MCH1 Antagonism Versus the Confounding Dual MCH1/Acetylcholinesterase Activity of the In-Class Tool AZD3857

Selectivity against related or peripheral targets is crucial for data interpretation in preclinical efficacy models. AZ13483342 is a selective MCH1 antagonist [1]. Another MCH1 tool compound from the same AstraZeneca toolbox, AZD3857, possesses dual pharmacological activity as a potent MCH1 antagonist (Ki = 8.4 nM) and a reversible acetylcholinesterase (AChE) inhibitor (IC50 = 51 nM) [2]. The AChE inhibitory activity of AZD3857 can produce cholinergic side effects, such as miosis observed in acute rat studies, and constitutes a confounding variable in metabolic and behavioral research. For instance, body weight reduction observed with AZD3857 in DIO mice cannot be exclusively attributed to MCH1 antagonism. AZ13483342 provides a clean, single-target mechanism, enabling unambiguous linkage of pharmacological effect to MCH1 blockade.

Target Selectivity MCH1 Antagonist Acetylcholinesterase Off-Target Pharmacology

In Vivo Proof-of-Concept: AZ13483342 Demonstrates Well-Tolerated Body Weight and Fat Mass Reduction in a 21-Day DIO Mouse Model

Ultimately, the translational value of a target engagement tool is validated by its in vivo pharmacodynamic effect. In a 21-day study using a Diet-Induced Obese (DIO) mouse model, a standard preclinical model for human obesity, AZ13483342 was reported to be well tolerated and to significantly reduce body weight by reduction of body fat mass [1]. This result is particularly meaningful when contrasted with the outcomes for optimized leads from the same chemical series. For example, Compound 51, despite showing 100% oral bioavailability and high potency, failed to show efficacy in obese mice, a failure attributed to insufficient brain receptor occupancy [2]. AZ13483342's confirmed in vivo efficacy, combined with its favorable CNS profile, thus distinguishes it as a superior tool for chronic metabolic disease modeling.

Diet-Induced Obesity In Vivo Efficacy Body Weight Reduction Metabolic Disease Model

Optimal Research and Procurement Scenarios for AZ13483342 in Metabolic Neuroscience


CNS Target Engagement Studies Requiring Verified Brain Exposure

AZ13483342 is the optimal selection for any MCH1 study where central target engagement is a prerequisite. Its lack of P-gp efflux in Caco-2 assays and the direct PET measurement of a 1:1 brain-to-plasma ratio in primates [1] provide a level of characterization that eliminates uncertainty around brain availability. This is particularly critical to avoid false-negative results in behavioral pharmacology or metabolic studies, a pitfall observed with other highly potent analogs like Compound 51, which failed in vivo due to a poor brain/plasma ratio of 0.13 [2].

Mechanistic Obesity Research Demanding Clean, Single-Target Pharmacology

Researchers aiming to isolate the role of MCH1 in energy homeostasis should use AZ13483342 over dual-pharmacology agents. The in-class alternative, AZD3857, is a potent inhibitor of both MCH1 (Ki = 8.4 nM) and acetylcholinesterase (IC50 = 51 nM) [3]. The cholinergic effects of AChE inhibition, including miosis, confound the interpretation of body weight and food intake data. AZ13483342's selective MCH1 antagonism ensures that any anti-obesity effect, as demonstrated by its ability to reduce body fat mass in a 21-day DIO mouse study [1], can be unambiguously linked to the intended target.

SAR and Chemical Biology Studies on the Role of Central Linker Flexibility

As the initial lead compound (Compound 7) in the Giordanetto et al. (2007) optimization campaign, AZ13483342 is the foundational reference for investigating the structure-activity relationship around the central diamine linker [2]. It serves as the direct baseline for quantifying the trade-offs caused by rigidification: gains in potency (e.g., Compound 10's 3 nM IC50) are offset by sharp declines in metabolic stability (HLM Clint = 128 µL/min/mg) and functional activity. For medicinal chemistry and chemical biology groups exploring conformational constraint, AZ13483342 is an irreplaceable control compound.

Preclinical Obesity Model Development Using a Well-Tolerated, Orally Active Tool

For laboratories establishing a Diet-Induced Obesity (DIO) mouse model for drug discovery, AZ13483342 serves as a robust positive control. Its documented profile includes oral route of administration, CNS penetration, and a chronic (21-day) efficacy readout of reduced body weight and fat mass without tolerability issues [1]. This contrasts with other program leads that failed at this critical in vivo hurdle, making AZ13483342 a reliable benchmark for validating new MCH1 antagonists or combination therapies in metabolic research.

Quote Request

Request a Quote for N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.